molecular formula C9H10N2O4 B1268256 2-Amino-3-nitrobenzoic acid ethyl ester CAS No. 61063-11-4

2-Amino-3-nitrobenzoic acid ethyl ester

Cat. No. B1268256
CAS RN: 61063-11-4
M. Wt: 210.19 g/mol
InChI Key: MIVXXTKDCKQHCD-UHFFFAOYSA-N
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Description

“2-Amino-3-nitrobenzoic acid ethyl ester” is a chemical compound with the molecular formula C9H11NO2 . It is derived from benzoic acid, which is an aromatic carboxylic acid .


Synthesis Analysis

The synthesis of “2-Amino-3-nitrobenzoic acid ethyl ester” can be achieved through several methods. One approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . Another method starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-nitrobenzoic acid ethyl ester” is characterized by its molecular formula C9H11NO2 . The structure can be represented in 2D or 3D conformers .


Chemical Reactions Analysis

Esters, such as “2-Amino-3-nitrobenzoic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, while in basic hydrolysis, the molecule of the base splits the ester linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-nitrobenzoic acid ethyl ester” include a molecular weight of 165.1891 . Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which means they cannot engage in intermolecular hydrogen bonding with one another .

Scientific Research Applications

Organic Chemistry Education: Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester

Field

This application is in the field of Organic Chemistry Education .

Application

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is designed as an experiment for use in an introductory organic chemistry course .

Method

The compound was synthesized as a one-pot reaction within 30 mins to 16 hours, with one hour producing a workable yield. The bright yellow solid was purified using liquid-liquid extraction, and the extraction process is monitored by a marked color change .

Results

The product was then characterized by 1H NMR, 13C NMR, and thin-layer chromatography .

Pharmaceutical Industry: Benzocaine

Field

This application is in the field of Pharmaceutical Industry .

Application

Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide. It has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in condom .

Method

The methodologies for obtaining this molecule have already been elucidated and published in the literature .

Results

The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .

Organic Chemistry: Nitro Compounds

Field

This application is in the field of Organic Chemistry .

Application

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Method

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .

Results

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .

Organic Chemistry: Reactions at the Benzylic Position

Application

Reactions that occur at the benzylic position are very important for synthesis problems .

Method

The reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion is one of the methods .

Results

The bromine adds exclusively to the benzylic position .

Safety And Hazards

When handling “2-Amino-3-nitrobenzoic acid ethyl ester”, it’s important to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The future directions for “2-Amino-3-nitrobenzoic acid ethyl ester” could involve optimizing the synthesis process. For instance, the application of traditional reactions in refined systems, such as continuous flow, could optimize reaction time and sequences .

properties

IUPAC Name

ethyl 2-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVXXTKDCKQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209944
Record name Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90209944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-nitrobenzoate

CAS RN

61063-11-4
Record name Ethyl 2-amino-3-nitrobenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-nitroanthranilate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044
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Record name Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-nitrobenzoate
Source FDA Global Substance Registration System (GSRS)
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